molecular formula C14H20O10 B561720 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose CAS No. 109525-53-3

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Cat. No.: B561720
CAS No.: 109525-53-3
M. Wt: 348.304
InChI Key: RNYYDTIQDTUDOI-RFQIPJPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is typically synthesized through the acetylation of L-sorbopyranose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific acetylation pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYDTIQDTUDOI-RFQIPJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653190
Record name 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109525-53-3
Record name 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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